(2S)-2,5,5-Trimethylhexan-1-ol is a chiral alcohol with significant relevance in organic chemistry and various industrial applications. Its molecular formula is , and it features a branched structure that contributes to its unique chemical properties. This compound is classified under the category of alcohols, specifically as a tertiary alcohol due to the presence of three alkyl groups attached to the carbon bearing the hydroxyl group.
(2S)-2,5,5-Trimethylhexan-1-ol can be sourced from both natural and synthetic pathways. It is often derived from the hydroformylation of olefins or through Grignard reactions involving appropriate aldehydes. The compound is classified as a secondary alcohol, given that the hydroxyl group is attached to a carbon atom that is connected to two other carbon atoms.
The synthesis of (2S)-2,5,5-Trimethylhexan-1-ol typically involves several key methods:
The synthesis often requires careful control of reaction conditions including temperature and pressure to optimize yield and purity. For example, reactions may be conducted at room temperature to minimize side reactions and by-products .
(2S)-2,5,5-trimethylhexan-1-ol participates in various chemical reactions:
For oxidation reactions, conditions typically involve acidic media and controlled temperatures to prevent overoxidation . Esterification reactions are generally performed under reflux conditions for optimal yields.
The mechanism of action for (2S)-2,5,5-trimethylhexan-1-ol primarily involves its interactions at the molecular level with various biological targets. As a chiral molecule, it can fit into specific enzyme active sites or receptor binding sites, influencing biochemical pathways. The stereochemistry of this compound plays a crucial role in determining its biological activity and interaction specificity.
(2S)-2,5,5-trimethylhexan-1-ol is combustible and can cause skin irritation upon contact. It is stable under standard conditions but should be handled with care due to its reactivity in oxidation and substitution reactions .
(2S)-2,5,5-trimethylhexan-1-ol has diverse applications across several fields:
Asymmetric catalysis represents the most sophisticated methodology for enantioselective synthesis of aliphatic alcohols bearing tertiary chiral centers, including (2S)-2,5,5-trimethylhexan-1-ol. This nine-carbon primary alcohol contains a stereogenic center at the C2 position, presenting significant synthetic challenges due to the steric environment surrounding the chiral carbon. Contemporary research has focused on catalytic systems capable of discriminating between prochiral faces during carbon-carbon bond formation adjacent to the future alcohol functionality. Confined chiral Brønsted acid catalysts, particularly iminoimidodiphosphoric acids (iIDPs), have demonstrated remarkable efficacy in controlling stereochemistry during alkylation and carbonyl reduction steps fundamental to constructing this molecular framework [6].
The strategic implementation of iIDP catalysts featuring perfluorinated aryl groups (notably C₁₀F₇ substituents) creates a sterically demanding chiral microenvironment essential for high enantiocontrol. Quantum mechanical analyses reveal that the C₁₀F₇ groups enforce precise substrate orientation through a combination of π-stacking, hydrogen bonding, and steric repulsion, achieving enantiomeric excesses exceeding 95% in model transformations relevant to (2S)-2,5,5-trimethylhexan-1-ol synthesis [6]. These catalysts operate through a mechanism of asymmetric induction wherein the prochiral ketone precursor coordinates to the Brønsted acid site, while the extended aromatic surfaces direct the approach of hydride donors or alkyl nucleophiles. Copper-catalyzed asymmetric propargylic substitutions present alternative pathways, especially when employing sterically confined pyridinebisoxazolines that enforce facial selectivity during nucleophilic addition to activated carbonyl intermediates [2]. The stereochemical outcome critically depends on the three-dimensional arrangement of the catalyst's chiral pocket, which must accommodate the branched alkyl substituents characteristic of 2,5,5-trimethylhexyl backbone while maintaining discrimination between enantiotopic trajectories.
Table 1: Performance of Catalytic Systems in Enantioselective Reactions Relevant to (2S)-2,5,5-Trimethylhexan-1-ol Synthesis
Catalyst Class | Reaction Type | Key Structural Feature | Reported ee (%) | Temperature (°C) |
---|---|---|---|---|
iIDP-C₁₀F₇ (D4) | Asymmetric alkylation | Perfluorinated binaphthyl | 96 | 60 |
Pyridinebisoxazoline-Cu(I) | Propargylic substitution | Sterically confined N-donor | >90 (model systems) | 25-80 |
CPA A7 | Friedel-Crafts alkylation | 3,3'-Triphenylsilyl | 56 (baseline) | 80 |
N-Triflyl phosphoramide | Carbonyl activation | Strong Brønsted acidity | <10 (enantioselectivity) | 60 |
Biocatalytic strategies offer sustainable alternatives for obtaining enantiomerically enriched (2S)-2,5,5-trimethylhexan-1-ol, primarily through kinetic resolution of racemic mixtures. Alcohol dehydrogenases and lipases demonstrate significant potential for differentiating between the (2S) and (2R) enantiomers of synthetic intermediates or the target alcohol itself. The molecular basis for enzymatic discrimination resides in the chiral binding pockets of these proteins, which exhibit complementary steric and electronic environments to the enantiomers' branched alkyl groups. Research on pentanol isomer resolution reveals that enzymes such as ketoisovalerate decarboxylase (Kivd) can be engineered for enhanced specificity toward sterically demanding substrates through strategic active-site modifications [3].
Saturation mutagenesis at position V461 in Lactococcus lactis Kivd generated variants with radically altered substrate selectivity profiles. The substitution V461G, introducing a smaller glycine residue, substantially increased the enzyme's catalytic efficiency (kcat/KM) toward sterically encumbered substrates analogous to 2,5,5-trimethylhexanol precursors by reducing steric hindrance in the substrate-binding tunnel. Molecular dynamics simulations indicate that glycine at position 461 permits accommodation of the geminal dimethyl group at C5 while maintaining optimal positioning for hydride transfer. Conversely, mutations introducing bulky residues (V461W, V461F) severely compromised activity, underscoring the sensitivity of steric matching in enantiorecognition. When applied to racemic synthetic intermediates leading to 2,5,5-trimethylhexanol, engineered Kivd variants achieved kinetic resolutions with selectivity ratios (E-values) exceeding 20, enabling practical isolation of the (2S)-enantiomer from early-stage intermediates [3].
Table 2: Biocatalytic Kinetic Resolution Parameters for Pentanol Isomer Analogues
Enzyme Variant | Mutation | Substrate Analog | Selectivity (E-value) | kcat (min⁻¹) | KM (mM) |
---|---|---|---|---|---|
Kivd-WT | None | 2-methylpentanol | 4.2 | 15.3 ± 0.8 | 0.58 ± 0.06 |
Kivd-V461G | Val→Gly | 2-methylpentanol | 21.7 | 9.8 ± 0.5 | 0.22 ± 0.03 |
Kivd-V461S | Val→Ser | 2-methylpentanol | 18.3 | 7.2 ± 0.4 | 0.31 ± 0.04 |
Kivd-V461F | Val→Phe | 2-methylpentanol | <1.5 | 0.9 ± 0.1 | 1.85 ± 0.12 |
Chiral auxiliary approaches provide stoichiometric control over stereochemistry in the synthesis of (2S)-2,5,5-trimethylhexan-1-ol, offering complementary advantages to catalytic methods particularly for decagram-scale production. These methodologies employ covalently bonded chiral controllers that direct diastereoselective alkylation at the C2 position, followed by auxiliary cleavage to yield the enantiomerically pure alcohol. The selection of auxiliary—whether Evans oxazolidinones, Oppolzer sultams, or Meyers lactams—critically influences both the chemical yield and diastereomeric ratio due to differential shielding of the prochiral face by the auxiliary's stereodirecting elements. For sterically congested systems like 2,5,5-trimethylhexanol, bulkier auxiliaries demonstrate superior stereocontrol by enforcing a more defined transition state geometry during enolate alkylation.
Comparative analysis reveals that 8-phenylmenthol-derived auxiliaries achieve diastereoselectivities exceeding 95:5 in the alkylation of propionate equivalents modeling the C1-C3 segment of the target molecule. This outcome stems from phenyl-induced π-stacking that preorganizes the enolate geometry while the tert-butyl-like substituent of the auxiliary creates a wall-like barrier against one enantioface. Subsequent functionalization to install the 5,5-dimethyl moiety must accommodate the existing chiral center, wherein aldol condensation with pinacolone (3,3-dimethylbutan-2-one) proceeds with matched stereoselectivity when employing titanium enolates. The stereochemical integrity of the C2 center remains preserved throughout these transformations due to the absence of strongly basic or acidic conditions that might epimerize this stereocenter. Following auxiliary removal under reducing conditions (LiBH₄ in THF/H₂O), the (2S)-2,5,5-trimethylhexan-1-ol is obtained with >98% ee and minimal racemization [7].
The economic and practical considerations of auxiliary-mediated routes involve evaluating the stoichiometric reagent consumption, number of steps to auxiliary recovery, and overall atom economy. While Evans auxiliaries offer exceptional diastereocontrol, their cost and recovery challenges make them less attractive for industrial-scale synthesis compared to pseudoephedrine-derived controllers, which are inexpensive and efficiently recycled. Nevertheless, for research-scale preparation of high-purity (2S)-2,5,5-trimethylhexan-1-ol required for fragrance applications or asymmetric synthesis studies, chiral auxiliary methods deliver uncompromised stereochemical fidelity when catalytic methods approach their enantioselectivity limits.
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: